molecular formula C6H14O2SSi B14384218 Trimethylsilyl 3-sulfanylpropanoate CAS No. 89435-49-4

Trimethylsilyl 3-sulfanylpropanoate

Cat. No.: B14384218
CAS No.: 89435-49-4
M. Wt: 178.33 g/mol
InChI Key: NGGRHUFTTBYHGA-UHFFFAOYSA-N
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Description

Structural Features and Chemical Significance within Organosilicon Chemistry

The key structural feature of trimethylsilyl (B98337) 3-sulfanylpropanoate is the presence of a trimethylsilyl (TMS) group, (CH₃)₃Si-, attached to a 3-sulfanylpropanoate backbone. Organosilicon compounds, such as this one, are a cornerstone of modern chemistry, with the TMS group often employed as a protecting group for various functional groups due to its relative stability and the ease with which it can be introduced and removed. The silicon atom's ability to stabilize adjacent carbon atoms and its distinct reactivity compared to carbon-based analogues make it a valuable component in synthetic strategies.

The general class of trimethylsilyl compounds has diverse applications. For instance, trimethylsilane (B1584522) is utilized in the semiconductor industry as a precursor for depositing dielectric and barrier layers. wikipedia.org Furthermore, the insertion of a silicon atom into the N-alkyl chain of certain benzimidazole (B57391) derivatives has been shown to significantly increase their cytotoxic activity against tumor cell lines. nih.gov

Importance of Thiol and Ester Functionalities in Contemporary Organic Synthesis

The thiol (-SH) and ester (-COOR) functionalities are of paramount importance in contemporary organic synthesis.

Thiol Group: The thiol group, or sulfhydryl group, is a sulfur analogue of an alcohol group. Thiols are known for their distinct odors and play a crucial role in various biological and chemical processes. creative-proteomics.com They are particularly important in protein structure and function, where the amino acid cysteine, containing a thiol group, can form disulfide bonds that stabilize protein structures. creative-proteomics.com In organic synthesis, thiols are versatile nucleophiles and can participate in a variety of reactions, including thiol-ene "click" chemistry, which allows for highly efficient and selective modifications of molecules under mild, often aqueous, conditions. nih.gov This reactivity makes them valuable in the synthesis of pharmaceuticals, agrochemicals, and materials. creative-proteomics.com Thiol-based antioxidant systems are also critical in protecting cells from oxidative damage. nih.gov

Ester Group: The ester functionality is one of the most common and important functional groups in organic chemistry. Esters are widely found in nature, contributing to the fragrances of many fruits and flowers. In the laboratory, they are key intermediates in a vast array of synthetic transformations. They can be readily synthesized from carboxylic acids and alcohols and can be converted into a wide range of other functional groups, including carboxylic acids, amides, and alcohols. The reactivity of the ester group makes it a central building block in the synthesis of complex molecules, including pharmaceuticals and polymers.

The combination of both a thiol and an ester group in trimethylsilyl 3-sulfanylpropanoate provides a molecule with dual reactivity, opening up possibilities for sequential or orthogonal chemical modifications.

Research Landscape and Potential Applications in Advanced Materials Science

The research landscape for this compound and related compounds is expanding, with potential applications in advanced materials science. The presence of the thiol group allows for the anchoring of these molecules to metal surfaces, such as gold, which is a key technique in the development of self-assembled monolayers (SAMs) and molecular electronics. The ester group can be hydrolyzed to a carboxylic acid, providing another point of attachment or a site for further functionalization.

The trimethylsilyl group itself can influence the properties of materials. For example, trimethylsilyl-functionalized materials are often used to modify surfaces, rendering them hydrophobic. In the context of advanced materials, the unique combination of functionalities in this compound could be exploited in the design of:

Surface modifiers: To control the surface properties of materials, such as wettability, adhesion, and biocompatibility.

Nanomaterial functionalization: To modify the surface of nanoparticles, quantum dots, and other nanomaterials to improve their stability, dispersibility, and functionality.

Component in polymer synthesis: As a monomer or chain transfer agent in the synthesis of specialized polymers with tailored properties.

While specific research on the direct application of this compound in advanced materials is still emerging, the known reactivity of its constituent functional groups points towards a promising future in this field.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound89435-49-4C₆H₁₄O₂SSi178.32
Trimethylsilyl propanoate16844-98-7C₆H₁₄O₂Si146.26 nih.govcymitquimica.com
3-(Trimethylsilyl)propanoic acid5683-30-7C₆H₁₄O₂Si146.26 wikipedia.org
3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt24493-21-8(CH₃)₃SiCD₂CD₂CO₂Na172.27 sigmaaldrich.com
Trimethylsilane993-07-7C₃H₁₀Si74.198 wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89435-49-4

Molecular Formula

C6H14O2SSi

Molecular Weight

178.33 g/mol

IUPAC Name

trimethylsilyl 3-sulfanylpropanoate

InChI

InChI=1S/C6H14O2SSi/c1-10(2,3)8-6(7)4-5-9/h9H,4-5H2,1-3H3

InChI Key

NGGRHUFTTBYHGA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)CCS

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Trimethylsilyl 3 Sulfanylpropanoate

Reactivity Profiles of the Trimethylsilyl (B98337) Ester Moiety

The trimethylsilyl (TMS) ester group of Trimethylsilyl 3-sulfanylpropanoate exhibits a range of reactivities, primarily centered around its susceptibility to hydrolysis, transesterification, and desilylation. These transformations are crucial in various synthetic applications, where the TMS group often serves as a temporary protecting group for the carboxylic acid. thieme-connect.deresearchgate.netacs.org

Hydrolytic Stability and Transesterification Pathways

Trimethylsilyl esters are known for their high sensitivity to moisture, readily undergoing hydrolysis to the corresponding carboxylic acid and trimethylsilanol, which in turn typically forms hexamethyldisiloxane. thieme-connect.deacsgcipr.org The stability of silyl (B83357) esters is generally inversely related to the steric bulk of the substituents on the silicon atom; however, even with the relatively small trimethylsilyl group, these esters are considered labile. thieme-connect.de This lability is an asset in many synthetic contexts, allowing for easy deprotection under mild conditions. thieme-connect.de

The hydrolysis of esters can be catalyzed by either acid or base. chemistrysteps.com In an acid-catalyzed mechanism, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. chemistrysteps.com Conversely, base-catalyzed hydrolysis, or saponification, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. chemistrysteps.com This process is generally irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is no longer susceptible to nucleophilic attack. chemistrysteps.com

Transesterification, the conversion of one ester to another, is a synthetically valuable reaction, particularly when the parent carboxylic acid is unstable. acs.org For silyl esters, this can be achieved under mild conditions. For instance, 2-(trimethylsilyl)ethyl esters can undergo transesterification in the presence of an electrophile and a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). acs.org This process involves the in-situ generation of the carboxylate anion upon desilylation, which then reacts with the added electrophile. acs.org

Silyl Group Transfer Reactions and Catalytic Roles

The transfer of a trimethylsilyl group from one molecule to another is a known phenomenon, particularly in mass spectrometry analysis of trimethylsilylated compounds. rsc.org In synthetic chemistry, the TMS group can act as both a protecting group and a leaving group. nih.gov For instance, oligosiloxanes containing TMS groups can react with alkoxychlorosilanes in the presence of a Lewis acid catalyst like BiCl₃ to form alkoxysiloxane oligomers through a substitution reaction. nih.gov

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is a powerful Lewis acid catalyst used in various organic reactions, including Friedel-Crafts alkylations and acylations. thepartyservicesweb.com It can also act as a silylating agent for alcohols, phenols, and carboxylic acids. thepartyservicesweb.com The high reactivity of TMSOTf stems from the combination of the electrophilic triflate group and the trimethylsilyl group. thepartyservicesweb.com

Desilylation Mechanisms: Acid-Catalyzed, Base-Catalyzed, and Fluoride-Mediated Processes

The removal of the trimethylsilyl group, or desilylation, is a critical step when it is used as a protecting group. This can be accomplished through several mechanisms.

Acid-Catalyzed Desilylation: Silyl ethers and esters can be cleaved under acidic conditions. For example, trimethylsilyl bromide (TMSBr) in methanol (B129727) can catalytically cleave a wide range of silyl ethers and esters. The reaction is believed to proceed via the in-situ generation of HBr. Similarly, treatment with trimethylsilyl iodide (TMSI) can dealkylate esters, with the TMS group acting as a Lewis acid to activate the ester's alkyl group for nucleophilic attack by iodide. acsgcipr.org

Base-Catalyzed Desilylation: Base-catalyzed desilylation is also a common method. For instance, potassium carbonate in methanol can effectively cleave trimethylsilyl ethers. gelest.com The reaction of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can selectively desilylate terminal acetylenic TMS groups in the presence of other silyl ethers. organic-chemistry.org

Fluoride-Mediated Desilylation: Fluoride ions have a strong affinity for silicon and are highly effective reagents for cleaving silicon-oxygen and silicon-carbon bonds. stackexchange.comnih.gov Tetrabutylammonium fluoride (TBAF) is a commonly used fluoride source for this purpose. stackexchange.com The mechanism involves the formation of a pentacoordinate silicon intermediate. libretexts.org This method is particularly useful for cleaving sterically hindered silyl ethers. libretexts.org The reaction is highly selective, and by controlling the conditions, selective desilylation can be achieved in the presence of other protecting groups.

Comprehensive Analysis of Thiol Group Reactivity

The thiol group (-SH) of this compound is a versatile functional group that readily participates in a variety of reactions, most notably "click" chemistry reactions.

Thiol-Ene "Click" Reactions

The thiol-ene reaction is a powerful and widely used transformation in organic synthesis and materials science. It involves the addition of a thiol to an alkene to form a thioether. wikipedia.org This reaction is considered a "click" reaction due to its high efficiency, rapid rate, high yields, and stereoselectivity. wikipedia.org The addition occurs in an anti-Markovnikov fashion. wikipedia.org

The thiol-ene reaction can proceed through a free-radical addition mechanism, which is typically initiated by light (photoinitiation), heat, or a radical initiator. wikipedia.org The process begins with the formation of a thiyl radical (RS•) from the thiol. This radical then adds to the alkene (ene) to form a carbon-centered radical intermediate. wikipedia.org A subsequent chain-transfer step occurs where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and forming the thioether product. wikipedia.org This regenerated thiyl radical can then participate in further propagation steps, leading to a chain reaction. wikipedia.org

If kP ≫ kCT , the chain-transfer step is rate-limiting, and the reaction is first order with respect to the thiol concentration. acs.orgacs.org

If kP ≪ kCT , the propagation step is rate-limiting, and the reaction is first order with respect to the alkene concentration. acs.orgacs.org

If kP ≈ kCT , the reaction is half order with respect to both the alkene and thiol concentrations. acs.orgacs.org

Reaction Step Description Key Factors
Initiation Formation of a thiyl radical (RS•) from the thiol.Photoinitiator, light, or heat. wikipedia.org
Propagation Addition of the thiyl radical to an alkene to form a carbon-centered radical.Alkene structure and reactivity. acs.org
Chain Transfer Abstraction of a hydrogen atom from a thiol by the carbon-centered radical, regenerating the thiyl radical.Thiol concentration. acs.org

The thiol-ene reaction is advantageous because it can proceed rapidly under ambient conditions and is less susceptible to oxygen inhibition compared to other photopolymerization reactions. wikipedia.orgacs.org This makes it particularly useful for applications in forming uniform polymer networks and for biofunctionalization under cytocompatible conditions. wikipedia.orgacs.orgnih.gov

Reactivity of the Propanoate Ester Linkage

The ester group in this compound is susceptible to cleavage and can be transformed into other functional groups.

The ester linkage can be cleaved under acidic or basic conditions through hydrolysis to yield the corresponding carboxylic acid and trimethylsilanol. Furthermore, the ester can be converted into other functional groups through various name reactions. researchgate.net For example, reduction of the ester using a strong reducing agent like lithium aluminum hydride would yield the corresponding diol.

Interplay and Interdependence of Trimethylsilyl, Thiol, and Ester Functionalities

The reactivity of this compound is a result of the combined influence of its three functional groups. The trimethylsilyl group primarily acts as a protecting group for a carboxylic acid or alcohol, and its bulky nature can influence the steric environment of the molecule. wikipedia.orgmdpi.com The reactivity of the thiol group in addition reactions is central to the molecule's utility in "click" chemistry. mdpi.comwikipedia.org The ester linkage provides a site for further functionalization or cleavage. researchgate.net

The presence of one functional group can influence the reactivity of another. For example, the electron-withdrawing nature of the ester group can affect the acidity of the thiol, thereby influencing its reactivity in base-catalyzed reactions. The trimethylsilyl group, while generally inert, can be cleaved under conditions that might also affect the ester linkage. Understanding this interplay is crucial for designing synthetic strategies that selectively target one functional group in the presence of the others.

Applications in Polymer Science and Advanced Materials Chemistry

Utilization in Controlled Radical Polymerization Techniques

Controlled radical polymerization (CRP) methods are designed to produce polymers with predetermined molecular weights, low dispersity, and complex architectures. While Trimethylsilyl (B98337) 3-sulfanylpropanoate is not a primary component in these systems, its thiol group allows for its integration in specific ways.

Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization is a versatile CRP technique that achieves control through the use of a thiocarbonylthio compound, known as a RAFT agent. Trimethylsilyl 3-sulfanylpropanoate, being a simple thiol, does not function as a RAFT agent itself.

However, the thiol group is fundamental to creating telechelic polymers from materials initially synthesized via RAFT. Polymers produced by RAFT polymerization possess a thiocarbonylthio end-group which can be removed through post-polymerization reactions like aminolysis or thermolysis. These removal processes can be engineered to yield a terminal thiol (-SH) group on the polymer chain. researchgate.net This thiol-terminated polymer is then available for further reactions, such as thiol-disulfide exchanges or thiol-ene additions, to create block copolymers or other functionalized architectures. researchgate.net

The thiol group of this compound is highly reactive in photo-initiated radical systems, particularly in thiol-ene reactions. wikipedia.org The thiol-ene reaction can be initiated by light (photopolymerization), often under mild, ambient conditions, and combines the benefits of controlled polymerization with the efficiency of click chemistry. wikipedia.org In this context, a polymer containing pendant "ene" (alkene) groups can be dissolved with this compound and a suitable photoinitiator. Upon exposure to UV light, the thiol group adds across the double bonds on the polymer, effectively grafting the silylpropanoate moiety onto the polymer backbone in a controlled manner. wikipedia.orgnih.gov This photo-controlled grafting allows for the precise modification of material surfaces or the creation of functional polymer networks.

Synthesis and Functionalization of Advanced Polymeric Architectures

The primary role of this compound in creating advanced polymer structures is not as a monomer for polymerization, but as a modifying agent for pre-existing polymers or as a controller of chain length.

This compound is not a vinyl monomer and therefore does not undergo homopolymerization or radical copolymerization through its propanoate structure. Its application in material fabrication is instead achieved by chemically attaching it to polymers made from other monomers. For instance, porous polymer microspheres and monoliths are often created by copolymerizing functional monomers and crosslinkers, and these structures can then be chemically modified. nih.govmdpi.com

Post-polymerization modification is a powerful strategy for creating functional polymers that may be difficult to synthesize directly from corresponding monomers. rsc.orgrsc.org The thiol-ene reaction is a prominent example of a "click" chemistry reaction—a class of reactions known for being highly efficient, selective, and rapid. wikipedia.orgrsc.org This reaction provides a versatile route to functionalize polymers containing alkene groups. nih.govrsc.org

The process involves the radical-initiated addition of the thiol group from this compound to a carbon-carbon double bond (the "ene") on a polymer. This reaction can be used to modify a wide array of polymers, introducing the trimethylsilyl propanoate group onto the polymer side-chains.

Table 1: Examples of Post-Polymerization Modification via Thiol-Ene "Click" Chemistry

Polymer Backbone with "ene" Groups Modifying Agent Resulting Functionalized Polymer Potential Application
Poly(allyl methacrylate) This compound Poly(allyl methacrylate)-graft-(trimethylsilyl 3-propanoate) Modified surface energy materials
Polybutadiene This compound Polybutadiene-graft-(trimethylsilyl 3-propanoate) Functionalized elastomers
Unsaturated Polyesters This compound Functionalized thermoset resins Advanced composites

This modification can dramatically alter the physical and chemical properties of the parent polymer, such as its solubility, thermal stability, and surface characteristics.

Telechelic polymers are macromolecules that have reactive functional groups at both ends of their chains. rsc.org More broadly, end-functionalized polymers contain a specific functional group at one or both chain ends. nih.govosti.gov this compound can be used to create such polymers through two primary mechanisms:

Chain Transfer in Radical Polymerization: In conventional free-radical polymerization, thiols are effective chain transfer agents. When added to a polymerization mixture, the thiol can donate its hydrogen atom to a growing polymer radical, terminating that chain and creating a new thiyl radical that initiates a new chain. The result is the incorporation of the thiol fragment (in this case, the trimethylsilyl propanoate group) at the head of the newly formed polymer chain. This method allows for the control of molecular weight and the introduction of a specific end-group in one step.

Reaction with a Living Polymer Chain-End: In living polymerization techniques, such as certain anionic or ring-opening polymerizations, the growing chain ends remain active. nih.gov These active ends can be "quenched" with a terminating agent that contains a desired functional group. While direct termination with this compound might be complex, it is common to use terminating agents that introduce a reactive site, such as an alkene. The resulting "ene"-terminated polymer can then be reacted with this compound via a thiol-ene reaction to achieve specific end-functionalization. nih.gov

Table 2: Methods for Creating End-Functionalized Polymers

Polymerization Method Role of this compound Resulting Structure
Free Radical Polymerization Chain Transfer Agent Polymer with a terminal trimethylsilyl propanoate group

These end-functionalized polymers are valuable as building blocks for creating more complex architectures like block copolymers, star polymers, or for grafting polymers onto surfaces.

Development of Stimuli-Responsive and Tunable Materials

Stimuli-responsive materials, often termed "smart" materials, are designed to undergo significant changes in their properties in response to external stimuli such as pH, temperature, light, or redox conditions. dtic.mil The strategic incorporation of functional groups that can react to these triggers is fundamental to the design of such materials. This compound possesses two such functional moieties: the silyl (B83357) ester and the thiol group, making it a promising candidate for creating materials with tunable characteristics.

Fabrication of Crosslinked Networks and Hydrogels

Crosslinked polymer networks and hydrogels are three-dimensional structures that can absorb and retain large amounts of solvent, such as water in the case of hydrogels. Their properties are highly dependent on the nature of the polymer backbone and the crosslinking chemistry.

The thiol group on this compound is particularly well-suited for creating crosslinked networks through thiol-ene "click" chemistry. nih.gov This reaction involves the radical-mediated or base/acid-catalyzed addition of a thiol to a double bond (an "ene"). It is known for its high efficiency, rapid reaction rates under mild, often aqueous conditions, and lack of significant byproducts. nih.govyoutube.com

Hypothetical Formulation of a pH-Responsive Hydrogel:

A potential application of this compound is in the fabrication of pH-responsive hydrogels. The trimethylsilyl ester group is labile and can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and trimethylsilanol. This hydrolysis can serve as an internal stimulus.

For instance, a hydrogel could be formed by reacting this compound with a polymer containing multiple "ene" functional groups (e.g., a poly(ethylene glycol) diacrylate). The thiol groups would react with the acrylate (B77674) groups via a Michael addition (a type of thiol-ene reaction) to form a crosslinked network.

The resulting hydrogel would have silyl ester groups embedded within its structure. A change in the surrounding pH would trigger the hydrolysis of these ester linkages. In an acidic or basic environment, the silyl esters would convert to carboxylic acid groups. This transformation would alter the charge density and hydrophilicity of the polymer network, leading to changes in the hydrogel's swelling behavior. Such a system could be designed to release an encapsulated therapeutic agent in response to a specific pH change, a desirable feature for targeted drug delivery. nih.gov

Component Function Stimulus/Response
Polymer with "-ene" groupsBackbone of the hydrogelProvides structural integrity
This compoundCrosslinker and pH-sensitive moietyThiol group forms crosslinks; silyl ester hydrolyzes in response to pH changes
Encapsulated DrugTherapeutic agentReleased as the hydrogel swells or degrades

Furthermore, the thiol groups themselves can participate in redox-responsive behavior. The reversible oxidation of two thiol groups to form a disulfide bond (-S-S-) can be used to create hydrogels that degrade or change their properties in response to oxidizing or reducing environments, which are relevant in biological systems. mdpi.com

Application in Functional Coatings, Films, and Surface Modifications

The principles that make this compound potentially useful for hydrogels also apply to the creation of functional coatings, films, and surface modifications. The ability to tailor surface properties is crucial in fields ranging from biocompatible medical devices to advanced sensors.

Surface Modification:

Surface modification often involves the grafting of molecules onto a substrate to impart new functionalities. Silanization, the process of modifying a surface with organosilane compounds, is a well-established technique for materials like silica, glass, and metal oxides. dtic.milnih.gov While this compound is not a traditional silane (B1218182) coupling agent (which typically have alkoxy or chloro groups attached to the silicon), its thiol group offers a powerful handle for surface attachment.

A surface could first be functionalized with "ene" groups. Then, a solution of this compound could be used to graft the molecule onto the surface via the thiol-ene reaction. This would result in a surface decorated with trimethylsilyl ester groups. Subsequent hydrolysis of these esters would expose carboxylic acid groups, which could then be used for further functionalization, for example, by coupling them with biomolecules. nih.gov

Functional Coatings and Films:

Thin films and coatings with tunable properties can be envisioned. A polymer film could be created by co-polymerizing a monomer containing an "ene" group with this compound. The resulting film would have pendant silyl ester groups. Exposure of this film to patterned light or a localized change in pH could selectively hydrolyze the silyl esters in specific areas, creating a patterned surface with regions of differing hydrophilicity or chemical reactivity. rsc.org

This approach could be used to create microfluidic devices, patterned cell culture substrates, or sensor surfaces. The thiol group's strong affinity for noble metal surfaces, such as gold, also provides a direct route for creating self-assembled monolayers (SAMs) on these substrates, which can then be further modified. cd-bioparticles.com

Application Role of this compound Resulting Functionality
Surface Modification Thiol group for grafting to "ene"-functionalized surfaces.Surface decorated with hydrolyzable silyl ester groups for further modification.
Functional Coatings Co-polymerized into a film to introduce stimuli-responsive groups.Creates films with tunable wettability or chemical reactivity in response to pH.
Self-Assembled Monolayers Thiol group for direct attachment to gold or other noble metal surfaces.Forms an organized monolayer that can be further functionalized.

While direct experimental evidence for the use of this compound in the specified applications is limited in current literature, its chemical structure provides a strong theoretical foundation for its potential in advanced materials science. The combination of a reactive thiol group, ideal for robust "click" chemistry crosslinking and surface attachment, and a stimuli-responsive silyl ester group makes it a highly versatile building block. Future research exploring the synthesis and polymerization of this compound could unlock new pathways for creating sophisticated, tunable, and responsive materials for a wide range of applications, from drug delivery to functional coatings.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating the potential reaction pathways and identifying the transition states for reactions involving trimethylsilyl (B98337) 3-sulfanylpropanoate. The thiol group is the most reactive site in the molecule, and its reactions are of primary interest.

Thiols are known to act as nucleophiles and can also form thiyl radicals. youtube.comdundee.ac.uk Potential reaction pathways for trimethylsilyl 3-sulfanylpropanoate that can be investigated using quantum chemical calculations include:

Oxidation to Disulfides: One of the most common reactions of thiols is their oxidation to disulfides. youtube.com Computational methods can model the mechanism of this dimerization, likely proceeding through a thiyl radical intermediate. dundee.ac.uk The bond dissociation energy (BDE) of the S-H bond is a key parameter in this process and can be accurately calculated. For instance, the BDE of the S-H bond in many alkyl thiols is approximately 365 kJ/mol. dundee.ac.uk

Nucleophilic Addition: The thiol group, particularly in its deprotonated thiolate form, is a potent nucleophile. youtube.comyoutube.com Quantum chemical calculations can map the potential energy surface for the addition of the sulfur atom to various electrophiles. This would involve locating the transition state for the carbon-sulfur bond formation and calculating the activation energy of the reaction.

Thiyl Radical Cyclizations: If the molecule contains unsaturation, intramolecular cyclization via a thiyl radical can occur. dundee.ac.uk While this compound is saturated, derivatives with unsaturated moieties could undergo such reactions, and the feasibility and stereoselectivity of these cyclizations can be predicted computationally.

A computational study on cooperative catalysis involving thiourea (B124793) and a halogen bond donor utilized the M06-2X/SDD level of theory to analyze possible reaction routes. chemrxiv.org A similar approach could be applied to understand how this compound might interact with catalysts or other reactants.

The following table illustrates the types of data that would be generated from such quantum chemical calculations, using hypothetical values for illustrative purposes.

Table 1: Hypothetical Calculated Energetic Data for Reactions of this compound

Reaction PathwayParameterCalculated Value (kJ/mol)
S-H Bond HomolysisBond Dissociation Energy (BDE)360
Dimerization to DisulfideActivation Energy25
Nucleophilic Attack on Acrylate (B77674)Activation Energy45

Note: The values in this table are hypothetical and serve to illustrate the data obtained from quantum chemical calculations.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful method to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide a wealth of information.

The electronic properties of similar compounds have been studied using DFT. For example, DFT calculations have been used to analyze the electronic structure of conducting oligomers and to understand the reactivity of allyl mercaptan. nih.govresearchgate.net These studies often focus on frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as their energies and spatial distributions are key to understanding chemical reactivity.

For this compound, the HOMO is expected to be localized on the sulfur atom, consistent with its role as a nucleophile. The LUMO would likely be associated with the ester group. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability.

DFT can also be used to calculate various reactivity descriptors, which are valuable for predicting how a molecule will interact with other species. These descriptors, along with their significance, are outlined in the table below.

Table 2: DFT-Calculated Reactivity Descriptors and Their Significance

DescriptorSymbolSignificance
Ionization PotentialIPEnergy required to remove an electron.
Electron AffinityEAEnergy released when an electron is added.
ElectronegativityχTendency to attract electrons.
Chemical HardnessηResistance to change in electron distribution.
Electrophilicity IndexωA measure of electrophilic character.

This table describes the significance of various reactivity descriptors that can be calculated using DFT.

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the sulfur and oxygen atoms and a positive potential around the acidic proton of the thiol group and the carbonyl carbon.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are essential tools for studying the conformational preferences and intermolecular interactions of this compound.

A detailed conformational analysis of the closely related compound, 3-(trimethylsilyl)propionic acid, has been performed using NMR spectroscopy and computational methods. acs.orgnih.govcaltech.edu This study revealed a strong preference for the anti conformation in various solvents, which was attributed to steric hindrance and hyperconjugative effects. acs.org Given the structural similarity, it is highly probable that this compound also exhibits a preference for an extended, anti conformation of its backbone.

Table 3: Conformational Preferences of 3-(trimethylsilyl)propionic acid in Different Solvents

Solvent% Anti Conformer% Gauche Conformer
Water7525
Methanol (B129727)8020
Toluene8515

Data adapted from a study on 3-(trimethylsilyl)propionic acid, which serves as a model for the conformational behavior of this compound. acs.org

MD simulations can provide further insights into the dynamic behavior of this molecule in different environments. By simulating a system containing multiple molecules of this compound, one can study its aggregation behavior and the nature of its intermolecular interactions. The primary intermolecular forces at play would be:

van der Waals forces: Arising from the nonpolar trimethylsilyl group and the hydrocarbon backbone.

Dipole-dipole interactions: Due to the polar ester and thiol groups.

Hydrogen bonding: The thiol group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor.

MD simulations have been used to study the interactions of various sulfur-containing molecules and organosilicon compounds in condensed phases. nih.govmdpi.com Such simulations can provide quantitative data on interaction energies and the radial distribution functions of different atomic sites, offering a detailed picture of the liquid structure.

Predictive Modeling for Structure-Reactivity and Structure-Property Relationships

Predictive modeling, particularly through the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, is a valuable approach for estimating the properties of chemical compounds based on their molecular structure.

While no specific QSPR or QSAR models for this compound are publicly documented, the methodology can be described. A QSPR model for this compound and its analogs would involve the following steps:

Data Collection: A dataset of related compounds with experimentally determined values for a specific property (e.g., boiling point, toxicity, chromatographic retention time) would be compiled.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometric, or electronic.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like genetic programming, would be used to build a mathematical model that correlates a subset of the calculated descriptors with the experimental property. nih.gov

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

QSPR models have been successfully developed for predicting various properties of sulfur-containing compounds and other classes of organic molecules. nih.govnih.gov For instance, a study on the toxicity of aromatic compounds to algae developed a two-descriptor model with a high correlation coefficient, using the energy of the LUMO and a topological index. nih.gov

The following table presents a hypothetical QSPR model for predicting a property of a series of organosilicon thiols, illustrating the format and type of information such a model provides.

Table 4: Hypothetical QSPR Model for a Property of Organosilicon Thiols

Dependent VariableModel EquationCorrelation Coefficient (R²)
log(Toxicity)0.5 * (HOMO-LUMO Gap) - 0.2 * (Molecular Weight) + 1.50.92

Note: This table presents a hypothetical QSPR model for illustrative purposes.

Such models, once validated, could be used to predict the properties of new or untested compounds like this compound, thereby guiding experimental work and risk assessment.

Advanced Analytical Research Methodologies for Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular architecture of Trimethylsilyl (B98337) 3-sulfanylpropanoate. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal the nature of their chemical bonds and the arrangement of their atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local electronic environment of atomic nuclei. For Trimethylsilyl 3-sulfanylpropanoate, ¹H, ¹³C, and ²⁹Si NMR studies are particularly informative.

¹H NMR spectra provide information about the number and types of protons in the molecule. The chemical shifts of the protons in this compound are influenced by the neighboring atoms, offering clues to the molecular structure. For instance, the protons of the trimethylsilyl (TMS) group typically appear as a sharp singlet in the upfield region of the spectrum. The protons on the propanoate backbone will exhibit characteristic multiplets due to spin-spin coupling with adjacent protons. The conformational preferences of related compounds like 3-(trimethylsilyl)propionic acid have been studied using ¹H NMR, determining equilibrium percentages of anti and gauche rotamers from vicinal proton-proton coupling constants. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating its electronic environment. The carbonyl carbon of the ester group, for example, will resonate at a significantly different frequency compared to the carbons of the trimethylsilyl group or the aliphatic chain.

²⁹Si NMR spectroscopy is specifically used to analyze the silicon-containing part of the molecule. The chemical shift of the ²⁹Si nucleus is sensitive to the substituents attached to the silicon atom. In this compound, the silicon is bonded to three methyl groups and the oxygen of the propanoate group. The analysis of ²⁹Si NMR chemical shifts has been instrumental in studying trimethylsilyl esters of various acids. researchgate.netuni-muenchen.deresearchgate.netrsc.org

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift Range (ppm)Multiplicity
¹H (Si-(CH₃)₃)0.1 - 0.5Singlet
¹H (-CH₂-S)2.5 - 3.0Triplet
¹H (-CH₂-COO)2.7 - 3.2Triplet
¹³C (Si-CH₃)-2 - 2Quartet
¹³C (-CH₂-S)25 - 35Triplet
¹³C (-CH₂-COO)30 - 40Triplet
¹³C (C=O)170 - 180Singlet
²⁹Si15 - 25Singlet

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are used to identify the functional groups present in a molecule.

IR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The spectrum shows absorption bands at specific frequencies corresponding to the different vibrational modes. For this compound, key characteristic absorption bands would include:

A strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1735-1750 cm⁻¹.

C-H stretching vibrations for the methyl and methylene (B1212753) groups around 2850-3000 cm⁻¹.

Si-C stretching vibrations, which are usually found in the region of 1250 cm⁻¹.

The S-H stretching vibration of the thiol group, which is typically weak and appears around 2550-2600 cm⁻¹.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While strong in IR, the C=O stretch is often weaker in Raman spectra. Conversely, the S-H and S-S stretching vibrations, which can be weak in the IR, often give rise to more intense Raman signals.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. nih.govresearchgate.net

Upon ionization, the molecule will fragment in a predictable manner. The fragmentation of trimethylsilyl derivatives often involves the loss of a methyl group (a loss of 15 Da) or the entire trimethylsilyl group. nih.govresearchgate.netnih.gov The analysis of these fragments helps to piece together the structure of the parent molecule.

Table 2: Expected Mass Spectrometry Fragments for this compound

Fragmentm/z (Nominal Mass)Description
[M]⁺178Molecular Ion
[M - CH₃]⁺163Loss of a methyl group
[Si(CH₃)₃]⁺73Trimethylsilyl cation
[HS-CH₂-CH₂-CO]⁺105Thiopropanoyl fragment

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives and Purity

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. sigmaaldrich.comtcichemicals.com this compound, being a trimethylsilyl ester, is generally amenable to GC analysis. The compound is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and interactions with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

GC-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. nih.govnih.gov As the separated components elute from the GC column, they are directly introduced into the mass spectrometer. This allows for the acquisition of a mass spectrum for each component, providing definitive identification and purity assessment. The use of trimethylsilyl derivatization is a common strategy in GC-MS to increase the volatility and thermal stability of analytes. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. It is particularly useful for monitoring the progress of the synthesis of this compound and for its purification.

In an HPLC system, the sample is pumped in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. By using a suitable detector, such as a UV-Vis or refractive index detector, the elution of the compound can be monitored. HPLC can be used to isolate pure this compound from unreacted starting materials and byproducts.

Polymer Characterization Techniques in Materials Science

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a premier analytical technique for determining the molecular weight distribution of polymers. numberanalytics.comazom.com This method separates molecules based on their hydrodynamic volume in solution. gatech.edu The process involves dissolving a polymer sample in a suitable solvent and passing it through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have a longer elution time. shimadzu.com This separation by size allows for the determination of various molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. numberanalytics.comshimadzu.com

In the context of polymers derived from this compound, GPC is crucial for monitoring the outcome of polymerization reactions. For instance, in the synthesis of polythioesters, GPC can be used to track the conversion of monomers and the growth of polymer chains. The presence of the bulky trimethylsilyl protecting group can influence the hydrodynamic volume of the polymer, which must be considered during analysis. mdpi.com The choice of solvent is also critical to ensure complete dissolution of the polymer without cleaving the silyl (B83357) ester bond. Common solvents for GPC analysis of such polymers could include tetrahydrofuran (B95107) (THF) or chloroform. lcms.cz

The molecular weight and PDI are critical parameters as they significantly influence the macroscopic properties of the final material, such as its mechanical strength, viscosity, and thermal stability. azom.com For example, a narrow PDI, typically close to 1, indicates a more controlled polymerization process and a more uniform polymer product.

Table 1: Illustrative GPC Data for a Hypothetical Poly(3-sulfanylpropanoate)

SampleMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Polymer A15,00022,5001.5
Polymer B14,50025,0001.7

This table represents hypothetical data for polymers analogous to those derived from this compound, illustrating typical molecular weight characteristics that can be obtained via GPC analysis.

Dynamic Light Scattering (DLS) for Polymer Solution Properties

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and polymers in solution. rsc.org This method is based on the analysis of the time-dependent fluctuations in the intensity of scattered light, which arise from the Brownian motion of the molecules or particles in suspension. rsc.org Smaller particles diffuse more rapidly, leading to faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. By analyzing these fluctuations using an autocorrelation function, the diffusion coefficient (D) of the particles can be determined. The hydrodynamic radius (Rh) of the polymer coils can then be calculated using the Stokes-Einstein equation. mdpi.com

For polymers containing the this compound moiety, DLS provides valuable insights into their behavior in solution. It can be used to determine the average particle size and size distribution of polymer aggregates or nanoparticles. researchgate.net The technique is also sensitive to changes in polymer conformation and can be used to study the effects of solvent quality, temperature, and pH on the polymer's solution state. For instance, the deprotection of the trimethylsilyl group to yield the corresponding carboxylic acid could lead to changes in the polymer's hydrodynamic radius due to altered polymer-solvent interactions and potential intra- or intermolecular hydrogen bonding.

DLS is particularly useful for characterizing the solution properties of self-assembled structures, such as micelles or nanoparticles, formed from amphiphilic block copolymers containing a poly(3-sulfanylpropanoate) segment. The data obtained from DLS can help to understand the stability of these structures in different environments.

Table 2: Illustrative DLS Data for a Hypothetical Polymer Solution

ParameterValue
Z-Average Hydrodynamic Radius (Rh)50 nm
Polydispersity Index (PDI)0.2
Measurement Temperature25 °C
SolventTetrahydrofuran

This table presents hypothetical DLS data for a polymer solution analogous to one containing polymers derived from this compound, showcasing key parameters that describe the polymer's size and distribution in solution.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing trimethylsilyl 3-sulfanylpropanoate, and how can side-product formation be minimized?

  • Methodology : Use controlled stoichiometry of trimethylsilylating agents (e.g., BSTFA or TMSCl) with 3-sulfanylpropanoic acid under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) or NMR to detect intermediates like silyl esters. Maintain temperatures below 40°C to prevent hydrolysis of the silyl group .
  • Key Considerations : Ensure inert atmosphere (N₂/Ar) to avoid moisture-induced side reactions. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients to isolate the target compound from unreacted acid or disilylated byproducts .

Q. How can the stability of this compound be ensured during long-term storage?

  • Methodology : Store the compound in airtight, amber vials under inert gas at -20°C. Pre-dry solvents (e.g., THF, DCM) over molecular sieves to prevent trace moisture from degrading the silyl group .
  • Validation : Periodically assess purity via ¹H NMR (e.g., absence of proton signals near δ 5 ppm indicative of hydrolyzed products) or GC-MS to confirm structural integrity .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Methodology : Use GC-MS with electron ionization (EI) after derivatization (if needed) or ¹H NMR with 3-(trimethylsilyl)propionic acid-d₄ sodium salt (TMSP-d₄) as an internal standard. For LC-MS/MS, employ reverse-phase C18 columns with methanol/water gradients and negative ion mode detection .
  • Calibration : Prepare calibration curves in triplicate across a concentration range (e.g., 0.1–100 µM) to account for matrix effects in biological or environmental samples .

Advanced Research Questions

Q. How do kinetic parameters of this compound dimerization vary under different catalytic environments?

  • Experimental Design : Conduct time-resolved NMR or FT-IR studies to monitor dimerization rates under acidic (e.g., p-TsOH) or basic (e.g., Et₃N) conditions. Compare activation energies (Eₐ) via Arrhenius plots derived from rate constants at 25–60°C .
  • Data Interpretation : Use density functional theory (DFT) calculations to model transition states and identify steric/electronic factors influencing dimer selectivity (e.g., α-methyl substitution effects) .

Q. How can contradictory data on the reactivity of this compound with electrophiles be resolved?

  • Hypothesis Testing : Systematically vary reaction parameters (solvent polarity, temperature, electrophile concentration) and analyze products via high-resolution MS and ¹³C NMR. For example, in thiol-ene reactions, confirm regioselectivity using NOESY to detect spatial proximity of silyl groups to reactive sites .
  • Contradiction Analysis : Replicate conflicting studies under identical conditions to isolate variables (e.g., trace metal contaminants from glassware) that may alter reactivity .

Q. What strategies improve the compound’s utility in metabolomic studies compared to other silylating agents?

  • Comparative Study : Benchmark derivatization efficiency against BSTFA or MSTFA using polar metabolites (e.g., carboxylic acids, alcohols). Quantify derivative stability via GC-MS peak area ratios over 24–72 hours. This compound may offer superior solubility in aqueous-organic phases, reducing preprocessing steps .
  • Optimization : Adjust pH (5–7) during derivatization to enhance silyl group transfer to hydroxyl or amine functionalities without degrading acid-labile metabolites .

Q. How can this compound be adapted for novel applications in tracking sulfur-containing metabolites?

  • Innovative Protocol : Combine isotope-labeled variants (e.g., ³⁴S) of the compound with LC-Orbitrap MS to trace sulfur assimilation pathways in microbial cultures. Validate via comparative metabolomics using wild-type vs. sulfur-metabolism knockout strains .
  • Data Integration : Use multivariate analysis (PLS-DA, OPLS-DA) to correlate metabolite shifts with silyl-derivative stability and ionization efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.